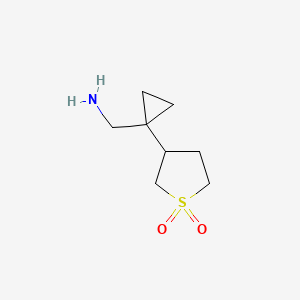
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes. Common oxidizing agents used in this process include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The oxidation is usually carried out under neutral conditions, and the workup procedure is relatively simple, often involving the conversion of the oxidizing agent into a benign byproduct like acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiophene oxidation can be scaled up for industrial applications. The use of efficient oxidizing agents and optimized reaction conditions can facilitate the large-scale production of this compound.
化学反応の分析
Types of Reactions
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and sulfide derivatives .
科学的研究の応用
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. Thiophene derivatives can act as Michael acceptors, dienophiles, and dipolarophiles, participating in various cycloaddition reactions . These interactions can lead to the formation of complex molecular structures with specific biological activities.
類似化合物との比較
Similar Compounds
3-Hydroxytetrahydrothiophene 1,1-dioxide: Another thiophene derivative with similar chemical properties.
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride: A closely related compound with a hydrochloride salt form.
Uniqueness
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C8H15NO2S |
|---|---|
分子量 |
189.28 g/mol |
IUPAC名 |
[1-(1,1-dioxothiolan-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H15NO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6,9H2 |
InChIキー |
XTOUWJLQFLXAKY-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1C2(CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



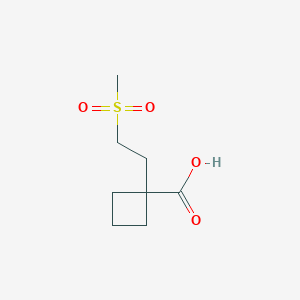
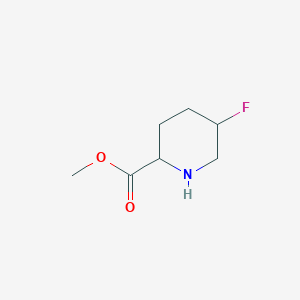
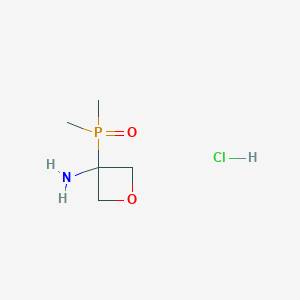

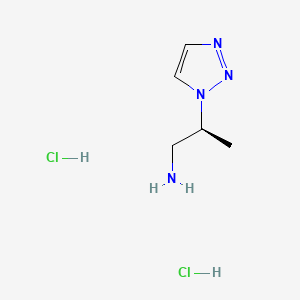
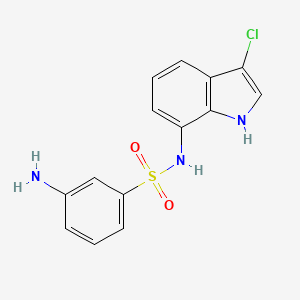
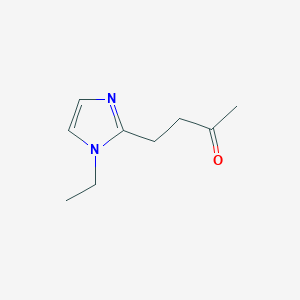
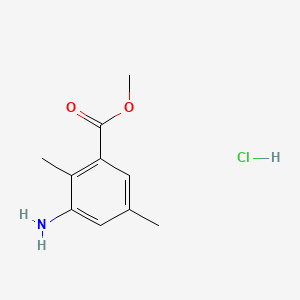
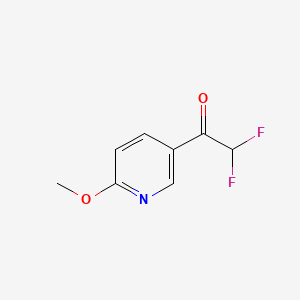
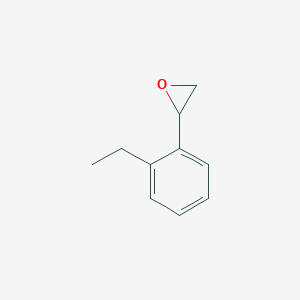
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)

